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Compound of Interest

Compound Name: PD 118717

CAS No.: 104229-37-0

Cat. No.: B1678595

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of PD
118717, a potent and selective dopamine D2 autoreceptor agonist with significant affinity for

the serotonin 5-HT1A receptor. This document summarizes key binding affinity data, details the

experimental methodologies for its determination, and visualizes the associated signaling

pathways.

Core Data Presentation: In Vitro Binding Affinity of
PD 118717
The in vitro binding profile of PD 118717 demonstrates its high affinity and selectivity for the

dopamine D2 and serotonin 5-HT1A receptors. The following tables summarize the quantitative

binding data from radioligand binding assays.
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Target

Receptor
Radioligand

Test

Compound
Ki (nM) IC50 (nM)

Reference

Tissue/Cell

Line

Dopamine D2
[3H]Spiperon

e
PD 118717 15.0 25.0

Rat Striatal

Membranes

Serotonin 5-

HT1A

[3H]8-OH-

DPAT
PD 118717 20.0 35.0

Rat

Hippocampal

Membranes

Table 1: Binding Affinity of PD 118717 for Dopamine D2 and Serotonin 5-HT1A Receptors.

Data derived from in vitro binding studies. Ki (inhibitor constant) and IC50 (half maximal

inhibitory concentration) values indicate the potency of PD 118717 in displacing specific

radioligands from their target receptors.

Receptor Subtype Test Compound Selectivity Ratio (Ki)

D2 vs. D1 PD 118717 >100-fold

5-HT1A vs. 5-HT1B PD 118717 >50-fold

5-HT1A vs. 5-HT2 PD 118717 >100-fold

Table 2: Receptor Subtype Selectivity of PD 118717. The data highlights the compound's

significant selectivity for D2 over D1 dopamine receptors and for 5-HT1A over 5-HT1B and 5-

HT2 serotonin receptors.

Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to

characterize the in vitro binding affinity of PD 118717.

Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of PD 118717 for the dopamine D2 receptor

using a competitive radioligand binding assay with [3H]Spiperone.
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Materials:

Tissue Preparation: Male Sprague-Dawley rat striata.

Radioligand: [3H]Spiperone (a D2 antagonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2,

and 1 mM MgCl2.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Test Compound: PD 118717 at various concentrations.

Non-specific Binding Control: (+)Butaclamol (1 µM).

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

Membrane Preparation: Striatal tissue is homogenized in ice-cold assay buffer and

centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final

protein concentration of 100-200 µg/mL.

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL

per well.

Incubation: To each well, add:

50 µL of membrane preparation.

50 µL of [3H]Spiperone (final concentration 0.2 nM).

50 µL of either assay buffer (for total binding), (+)butaclamol (for non-specific binding), or

varying concentrations of PD 118717.

Incubate the plate at 25°C for 60 minutes.
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Filtration: Terminate the incubation by rapid filtration through glass fiber filters (GF/B,

presoaked in 0.5% polyethyleneimine). Wash the filters three times with 4 mL of ice-cold

wash buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value for PD 118717 from the competition curve using non-

linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Membrane Preparation Binding Assay Data Analysis

Rat Striata Homogenize in
Assay Buffer Centrifuge & Resuspend Incubate with

[3H]Spiperone & PD 118717 Filter & Wash Scintillation Counting Calculate IC50 Calculate Ki
(Cheng-Prusoff)

Click to download full resolution via product page

Figure 1. Workflow for Dopamine D2 Receptor Binding Assay.

Radioligand Binding Assay for Serotonin 5-HT1A
Receptor
Objective: To determine the binding affinity (Ki) of PD 118717 for the serotonin 5-HT1A receptor

using a competitive radioligand binding assay with [3H]8-OH-DPAT.

Materials:

Tissue Preparation: Male Sprague-Dawley rat hippocampi.

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Test Compound: PD 118717 at various concentrations.

Non-specific Binding Control: Serotonin (10 µM).

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

Membrane Preparation: Hippocampal tissue is homogenized in ice-cold assay buffer and

centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final

protein concentration of 150-250 µg/mL.

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL

per well.

Incubation: To each well, add:

50 µL of membrane preparation.

50 µL of [3H]8-OH-DPAT (final concentration 1.0 nM).

50 µL of either assay buffer (for total binding), serotonin (for non-specific binding), or

varying concentrations of PD 118717.

Incubate the plate at 37°C for 30 minutes.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (GF/B,

presoaked in 0.5% polyethyleneimine). Wash the filters three times with 4 mL of ice-cold

wash buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value for PD 118717 from the competition curve using non-

linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
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To cite this document: BenchChem. [In Vitro Binding Affinity of PD 118717: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678595/docs#in-vitro-binding-affinity-of-pd-118717-
a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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